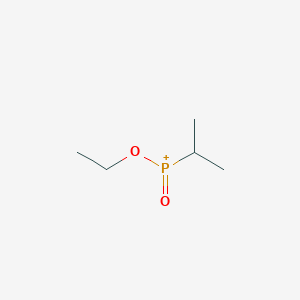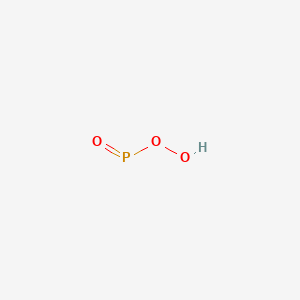![molecular formula C6H6S5 B14328843 6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione CAS No. 103656-49-1](/img/structure/B14328843.png)
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione is a heterocyclic compound that belongs to the class of dithiolo compounds These compounds are characterized by the presence of sulfur atoms in their ring structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione typically involves the reaction of dithiomalondianilide (N,N’-diphenyldithiomalondiamide) with various reagents. One common method involves the reaction with 3-aryl-2-cyanoacrylamides in the presence of morpholine . Another approach is a three-component reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide . These reactions are usually carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with metal ions and proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides .
- 6,7-Dihydro-5H-[1,3,4]thiadiazolo-[2,3-b][1,3]thiazinium halides .
Uniqueness
6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione is unique due to its specific ring structure and the presence of multiple sulfur atoms. This imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
103656-49-1 |
|---|---|
Molekularformel |
C6H6S5 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
6,7-dihydro-5H-dithiolo[3,4-b][1,4]dithiepine-3-thione |
InChI |
InChI=1S/C6H6S5/c7-5-4-6(11-10-5)9-3-1-2-8-4/h1-3H2 |
InChI-Schlüssel |
GEPGHYCWMBKWDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(SC1)SSC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)


![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

